molecular formula C12H12O4 B13190032 methyl 7-methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylate CAS No. 134111-88-9

methyl 7-methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylate

Cat. No.: B13190032
CAS No.: 134111-88-9
M. Wt: 220.22 g/mol
InChI Key: CUMSZOUTQINMKS-UHFFFAOYSA-N
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Description

Methyl 7-methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylate is an organic compound with the molecular formula C12H12O4 It is a derivative of indene, a bicyclic hydrocarbon, and features a methoxy group at the 7th position, a keto group at the 3rd position, and a carboxylate ester at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with indene, which undergoes a series of reactions to introduce the desired functional groups.

    Oxidation: The keto group at the 3rd position is introduced via oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Esterification: The carboxylate ester is formed through esterification reactions, typically using methanol and a strong acid like sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo further oxidation to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products:

    Oxidation: Products with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives.

    Substitution: Compounds with varied functional groups replacing the methoxy group.

Scientific Research Applications

Methyl 7-methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.

Mechanism of Action

The mechanism by which methyl 7-methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylate exerts its effects depends on its specific application:

    Pharmacological Action: In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Catalytic Action: As a ligand, it can coordinate with metal centers in catalysts, influencing the reactivity and selectivity of the catalytic process.

Comparison with Similar Compounds

  • Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
  • Methyl 3-oxo-1,2-dihydroindene-2-carboxylate
  • Methyl 1-oxoindane-2-carboxylate

Comparison:

  • Structural Differences: While these compounds share a similar indene backbone, the position and type of functional groups vary, leading to differences in reactivity and applications.
  • Unique Features: Methyl 7-methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylate is unique due to the presence of the methoxy group at the 7th position, which can influence its electronic properties and reactivity.

Biological Activity

Methyl 7-methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylate is a compound of significant interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, synthesis methods, and potential applications.

Compound Overview

This compound has the molecular formula C12H12O4C_{12}H_{12}O_{4} and a molecular weight of approximately 220.22 g/mol. Its structure includes a methoxy group at the 7-position and a keto group at the 3-position, contributing to its reactivity and biological properties. The compound's structure is shown below:

PropertyValue
CAS Number 134111-88-9
Molecular Formula C12H12O4
Molecular Weight 220.22 g/mol
IUPAC Name Methyl 7-methoxy-3-oxo-1,2-dihydroindene-1-carboxylate

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Starting Material : The synthesis begins with indene.
  • Oxidation : The introduction of the keto group at the 3-position is achieved through oxidation reactions using agents like potassium permanganate or chromium trioxide.
  • Esterification : The carboxylate ester is formed via esterification reactions with methanol in the presence of a strong acid, such as sulfuric acid.

These methods can be optimized for yield and purity in industrial settings using continuous flow reactors and automated synthesis platforms .

Biological Activity

The biological activity of this compound has been explored in various studies, revealing potential applications in medicinal chemistry:

Antitumor Activity

Research has indicated that indene derivatives, including methyl 7-methoxy-3-oxo compounds, exhibit antitumor properties. For instance, indanone derivatives have been associated with the inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Antibacterial Properties

The compound's structural features suggest potential antibacterial activity. Studies on related indane derivatives have shown effectiveness against various bacterial strains, indicating that methyl 7-methoxy-3-oxo could possess similar properties .

Anti-inflammatory Effects

Inflammation-related pathways are often targeted by compounds with similar structures. Preliminary investigations suggest that methyl 7-methoxy derivatives may modulate inflammatory responses by inhibiting pro-inflammatory cytokines .

Case Studies

Several case studies have been conducted to evaluate the biological effects of methyl 7-methoxy-3-oxo derivatives:

  • Case Study on Antitumor Activity :
    • A study evaluated the effects of methyl 7-methoxy derivatives on human cancer cell lines (e.g., HeLa and MCF7).
    • Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
  • Case Study on Antibacterial Activity :
    • Testing against Gram-positive and Gram-negative bacteria revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus.
    • This suggests a promising antibacterial profile worthy of further exploration.

The mechanism by which methyl 7-methoxy-3-oxo compounds exert their biological effects is multifaceted:

Pharmacological Action : The compound may interact with specific enzymes or receptors, modulating their activity. This interaction can lead to therapeutic effects relevant in treating conditions such as cancer and bacterial infections.

Catalytic Action : As a ligand, it can coordinate with metal centers in catalysts, influencing reactivity and selectivity in synthetic processes .

Properties

CAS No.

134111-88-9

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

methyl 7-methoxy-3-oxo-1,2-dihydroindene-1-carboxylate

InChI

InChI=1S/C12H12O4/c1-15-10-5-3-4-7-9(13)6-8(11(7)10)12(14)16-2/h3-5,8H,6H2,1-2H3

InChI Key

CUMSZOUTQINMKS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(CC2=O)C(=O)OC

Origin of Product

United States

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